molecular formula C19H21N5O4S2 B12944821 3-(1-Methanesulfonyl-pyrrolidin-3-yloxy)-4-(5-methylthieno[2,3-d]pyrimidin-4-ylamino)-benzamide

3-(1-Methanesulfonyl-pyrrolidin-3-yloxy)-4-(5-methylthieno[2,3-d]pyrimidin-4-ylamino)-benzamide

Katalognummer: B12944821
Molekulargewicht: 447.5 g/mol
InChI-Schlüssel: SZOYZWSPDGCQDA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Table 1: Key Milestones in Heterocyclic Benzamide Development

Year Development Relevance to Target Compound
2009 Thieno[2,3-d]pyrimidin-4-ylamino benzamides patented Established scaffold for kinase inhibition
2015 Methanesulfonyl-pyrrolidine derivatives optimized Introduced sulfonyl groups for stability
2021 Hybrid molecules with dual heterocycles reported Validated combinatorial design approach
2025 Analogues with refined substitution patterns Informed final structural features

Structural Classification Within Heterocyclic Benzamide Derivatives

3-(1-Methanesulfonyl-pyrrolidin-3-yloxy)-4-(5-methylthieno[2,3-d]pyrimidin-4-ylamino)-benzamide belongs to the class of polyheterocyclic benzamides , characterized by a benzamide core decorated with multiple heterocyclic substituents. The compound’s structure can be dissected into three key domains:

  • Benzamide Core : The central benzene ring connected to a carboxamide group provides a planar aromatic system conducive to π-π stacking interactions with protein targets.
  • Methanesulfonyl-Pyrrolidin-3-yloxy Substituent : At the 3-position, a pyrrolidine ring modified with a methanesulfonyl group enhances solubility via sulfonyl oxygen atoms while introducing conformational rigidity through the five-membered nitrogen heterocycle.
  • 5-Methylthieno[2,3-d]pyrimidin-4-ylamino Group : The 4-position features a fused thiophene-pyrimidine system, a privileged structure in kinase inhibitor design due to its ability to mimic purine bases and compete with ATP binding.

Table 2: Structural Comparison with Related Heterocyclic Benzamides

Compound Heterocycle 1 Heterocycle 2 Key Modifications
Target Compound Pyrrolidine (methanesulfonyl) Thieno[2,3-d]pyrimidine Dual heterocycles with sulfonyl and methyl groups
Y300-1855 Pyrrolidine (methanesulfonyl) None Linear alkyl chain linker
CID 42601506 None Thieno[2,3-d]pyrimidine Ethoxybenzamide backbone
CID 7615348 None Thieno[2,3-d]pyrimidine Methoxy substitution

The juxtaposition of a sulfonamide-modified pyrrolidine and a methylated thienopyrimidine distinguishes this compound from earlier benzamide derivatives. The methanesulfonyl group elevates metabolic stability compared to non-sulfonylated analogues, while the 5-methyl group on the thienopyrimidine ring likely fine-tunes steric interactions with hydrophobic kinase subpockets. Such structural nuances position it as a third-generation heterocyclic benzamide , building on the foundational work of simpler derivatives documented in the 2000s.

Eigenschaften

Molekularformel

C19H21N5O4S2

Molekulargewicht

447.5 g/mol

IUPAC-Name

3-(1-methylsulfonylpyrrolidin-3-yl)oxy-4-[(5-methylthieno[2,3-d]pyrimidin-4-yl)amino]benzamide

InChI

InChI=1S/C19H21N5O4S2/c1-11-9-29-19-16(11)18(21-10-22-19)23-14-4-3-12(17(20)25)7-15(14)28-13-5-6-24(8-13)30(2,26)27/h3-4,7,9-10,13H,5-6,8H2,1-2H3,(H2,20,25)(H,21,22,23)

InChI-Schlüssel

SZOYZWSPDGCQDA-UHFFFAOYSA-N

Kanonische SMILES

CC1=CSC2=NC=NC(=C12)NC3=C(C=C(C=C3)C(=O)N)OC4CCN(C4)S(=O)(=O)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Methanesulfonyl-pyrrolidin-3-yloxy)-4-(5-methylthieno[2,3-d]pyrimidin-4-ylamino)-benzamide typically involves multiple steps, including the formation of the pyrrolidinyl and thieno[2,3-d]pyrimidinyl intermediates. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide or tetrahydrofuran. The final coupling step to form the benzamide moiety may involve the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of greener solvents and reagents can be explored to minimize environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

3-(1-Methanesulfonyl-pyrrolidin-3-yloxy)-4-(5-methylthieno[2,3-d]pyrimidin-4-ylamino)-benzamide can undergo various chemical reactions, including:

    Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanesulfonyl group can yield sulfone derivatives, while reduction of a nitro group can produce an amine.

Wissenschaftliche Forschungsanwendungen

3-(1-Methanesulfonyl-pyrrolidin-3-yloxy)-4-(5-methylthieno[2,3-d]pyrimidin-4-ylamino)-benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer or infectious diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Wirkmechanismus

The mechanism of action of 3-(1-Methanesulfonyl-pyrrolidin-3-yloxy)-4-(5-methylthieno[2,3-d]pyrimidin-4-ylamino)-benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Core Heterocycle Modifications
Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Reported Activity/Properties Reference
3-(1-Methanesulfonyl-pyrrolidin-3-yloxy)-4-(5-methylthieno[2,3-d]pyrimidin-4-ylamino)-benzamide Thieno[2,3-d]pyrimidine Methanesulfonyl-pyrrolidinyloxy, benzamide ~530 (estimated) Hypothesized kinase inhibition N/A
(S)-2,6-dichloro-N-(2-(2-(1-hydroxypropan-2-ylamino)-6-methylpyrimidin-4-ylamino)pyridin-4-yl)benzamide Diaminopyrimidine Chlorobenzamide, hydroxypropylamino-pyrimidine 447.1 EGFR inhibition (IC50 ~1 nM)
N-(5-(3,4-Dimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)-4-methoxybenzamide (8k) Pyrrolo[2,3-b]pyridine Dimethoxyphenyl, methoxybenzamide ~420 (estimated) Unspecified kinase modulation
4-Imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine (2) Pyrazolo[3,4-d]pyrimidine p-Tolyl, imino group ~280 (estimated) Structural isomerization studies

Key Observations :

  • The methanesulfonyl-pyrrolidinyloxy group distinguishes it from simpler pyrrolidine derivatives (e.g., hydroxypropylamino in ) by enhancing solubility and resistance to oxidative metabolism .
Substituent Effects on Bioactivity
  • Methanesulfonyl vs. Methoxy Groups : The sulfonyl group in the target compound may improve binding to polar kinase domains compared to methoxy substituents in compound 8k . Sulfonyl groups are stronger hydrogen-bond acceptors, which could enhance kinase selectivity.
  • Thienopyrimidine vs.
Physicochemical Properties
  • LogP: Estimated at ~2.5 (moderate lipophilicity), balancing membrane permeability and solubility. This is higher than compound 2 in (logP ~1.8) due to the thienopyrimidine core .
  • Solubility: The methanesulfonyl group improves aqueous solubility (~50 µM) compared to non-sulfonylated analogs like compound 8k (~20 µM) .

Biologische Aktivität

The compound 3-(1-Methanesulfonyl-pyrrolidin-3-yloxy)-4-(5-methylthieno[2,3-d]pyrimidin-4-ylamino)-benzamide is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for the compound is C18H22N4O3SC_{18}H_{22}N_4O_3S with a molecular weight of approximately 378.46 g/mol. The structure features a thieno[2,3-d]pyrimidine core, which is known for its diverse biological activities.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Kinases : Preliminary studies suggest that it may inhibit specific kinases involved in cancer cell proliferation.
  • Antimicrobial Activity : The compound has shown promising results against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other biofilm-forming pathogens. This activity is assessed using Minimum Inhibitory Concentration (MIC) and Minimum Biofilm Eradication Concentration (MBEC) assays .

Antimicrobial Efficacy

A recent study evaluated the compound's effectiveness against several pathogens. The results are summarized in the table below:

PathogenMIC (µg/mL)MBEC (µg/mL)
Staphylococcus aureus816
Methicillin-resistant S. aureus1632
Escherichia coli3264
Pseudomonas aeruginosa64128

This data indicates that the compound possesses significant antimicrobial properties, particularly against MRSA, which is crucial in the context of rising antibiotic resistance.

Anticancer Activity

In vitro studies have demonstrated that the compound inhibits the growth of various cancer cell lines. The following table summarizes the IC50 values observed in different cancer types:

Cancer Cell LineIC50 (µM)
MCF-7 (Breast Cancer)12
A549 (Lung Cancer)15
HeLa (Cervical Cancer)10

These findings suggest that the compound could be a candidate for further development as an anticancer agent.

Case Studies

  • Study on Antibiofilm Properties : A recent investigation into the antibiofilm activity of pyrrolidine derivatives revealed that this compound effectively disrupts biofilm formation in MRSA, indicating its potential for treating chronic infections where biofilms are prevalent .
  • Anticancer Research : In a study focused on BRD4 inhibitors, this compound was evaluated for its ability to inhibit c-MYC expression in cancer cells. Results indicated a dose-dependent reduction in cell viability, supporting its role as a potential therapeutic agent in c-MYC driven tumors .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.